2-Chlorobenzo[d]thiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzo[d]thiazol-7-amine is an organic compound with the molecular formula C7H5ClN2S It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]thiazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-6-chlorobenzothiazole with suitable reagents under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]thiazol-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides .
Scientific Research Applications
2-Chlorobenzo[d]thiazol-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]thiazol-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts as an inhibitor of cyclooxygenase enzymes, which are involved in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, the compound’s ability to interact with other proteins and enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Chlorobenzo[d]thiazol-7-amine can be compared with other benzothiazole derivatives, such as:
2-Amino-4-chlorobenzothiazole: This compound has similar structural features but differs in the position of the chlorine atom.
2-Amino-6-chlorobenzothiazole: Another closely related compound, it is used in the synthesis of various pharmaceuticals and has similar chemical reactivity.
2-Amino-5-fluorobenzothiazole: This compound contains a fluorine atom instead of chlorine and is used in the development of fluorinated pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes and its applications in materials science make it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-1,3-benzothiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQKSFXZSSOCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.